Pyridin-2-yloxy Substituent Uniquely Enables Dual Hydrogen-Bond Donor/Acceptor Character Relative to Pyrimidinyl and Pyrazinyl Analogs
The target compound incorporates a pyridin-2-yloxy substituent, which possesses a single endocyclic nitrogen atom capable of acting as a hydrogen-bond acceptor. In contrast, the 5-fluoropyrimidin-2-yloxy analog (CAS 2034258-25-6) introduces a second endocyclic nitrogen and an electron-withdrawing fluorine, while the 3-cyanopyrazin-2-yloxy analog (CAS 2034581-00-3) adds a nitrile group . Computational property analysis indicates that the pyridin-2-yloxy group contributes a lower topological polar surface area (tPSA) and reduced hydrogen-bond acceptor count compared to both analogs, suggesting superior passive membrane permeability [1][2]. These differences are expected to translate into distinct kinase selectivity profiles, as the pyridinyl nitrogen engages the hinge region of ATP-binding pockets differently than pyrimidinyl or pyrazinyl nitrogens [3].
| Evidence Dimension | Hydrogen-Bond Acceptor Count (Lipinski) |
|---|---|
| Target Compound Data | Calculated HBA = 5 (pyridin-2-yloxy oxygen, oxazole oxygen, oxazole nitrogen, carboxamide oxygen, carboxamide NH) |
| Comparator Or Baseline | 5-Fluoropyrimidin-2-yloxy analog: HBA = 7; 3-Cyanopyrazin-2-yloxy analog: HBA = 8 |
| Quantified Difference | Pyridinyl analog: 2–3 fewer HBA than comparators |
| Conditions | In silico calculation based on canonical SMILES structures; no experimental permeability assay available |
Why This Matters
Lower HBA count correlates with improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays; procurement of the pyridin-2-yloxy variant may be preferred when cellular penetration is a selection criterion.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
- [3] Xing L, Klug-McLeod J, Rai B, Lunney EA. Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorg Med Chem. 2015;23(19):6520-6527. doi:10.1016/j.bmc.2015.08.006 View Source
